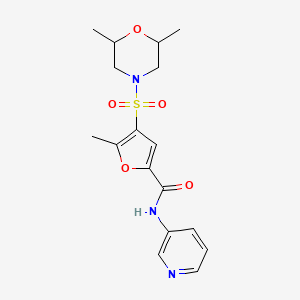

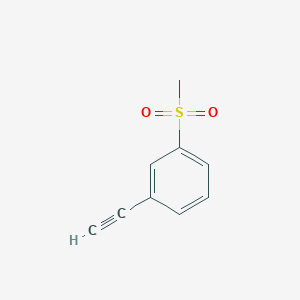

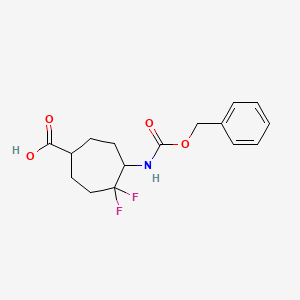

![molecular formula C6H7FN4O B2547758 [(6-Fluoropyridin-2-yl)amino]urea CAS No. 75771-87-8](/img/structure/B2547758.png)

[(6-Fluoropyridin-2-yl)amino]urea

描述

[(6-Fluoropyridin-2-yl)amino]urea is a chemical compound that falls within the broader category of functionalized ureas. These compounds are of significant interest due to their potential applications in various fields, including medicinal chemistry and anion recognition. Although the provided papers do not directly discuss [(6-Fluoropyridin-2-yl)amino]urea, they do provide insights into similar compounds that can help infer the properties and applications of the compound .

Synthesis Analysis

The synthesis of related compounds involves the derivatization of specific scaffolds, such as 2-amino-5,7-dimethyl-1,8-naphthyridine, to yield derivatives with urea functionalities . An efficient synthetic route is crucial for producing a variety of analogues with different substituents, which can significantly affect the activity and solubility of the resulting compounds . The synthesis of similar fluorinated ureas typically involves the condensation of a fluorinated amine with substituted phenyl isocyanates under mild conditions .

Molecular Structure Analysis

The molecular structure of related fluorinated ureas is confirmed using techniques such as 1H, 13C, and 19F NMR spectroscopy, along with elemental analyses . The presence of a fluorine atom in the molecule can influence its electronic properties and thus its interaction with biological targets or anions. The optical activities of these compounds are often confirmed by optical rotation measurements, indicating their potential chirality .

Chemical Reactions Analysis

In the context of anion recognition, some urea derivatives exhibit specific interactions with fluoride ions. These interactions can lead to hydrogen-bonding and subsequent deprotonation events, as observed with certain 2-amino-5,7-dimethyl-1,8-naphthyridine derivatives . The deprotonation induced by fluoride ions can be a critical aspect of the chemical reactivity of such compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated ureas, such as solubility, can be tailored by introducing various substituents. For instance, water-solubilizing substituents at specific positions can enhance the compound's solubility, which is essential for its bioavailability and potential therapeutic applications . The inhibition activity of these compounds against enzymes like acetylcholinesterase and butyrylcholinesterase suggests that they can interact with biological macromolecules, which is often related to their physical and chemical properties .

属性

IUPAC Name |

[(6-fluoropyridin-2-yl)amino]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN4O/c7-4-2-1-3-5(9-4)10-11-6(8)12/h1-3H,(H,9,10)(H3,8,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBQXBGCPOXMFGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)F)NNC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(6-Fluoropyridin-2-yl)amino]urea | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

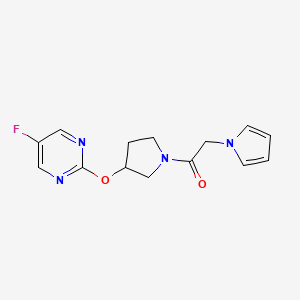

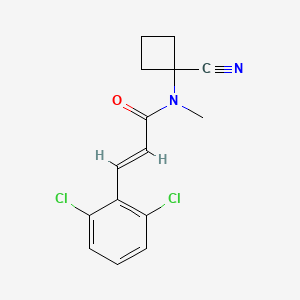

![1-[4-[4-(4-Methylphenyl)sulfonylpiperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2547677.png)

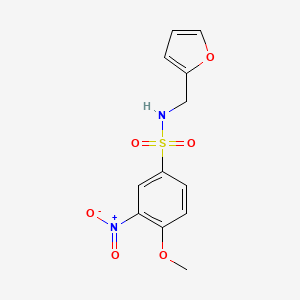

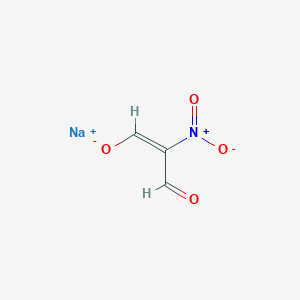

![{[4-Chloro-2-(2,5-dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2547680.png)

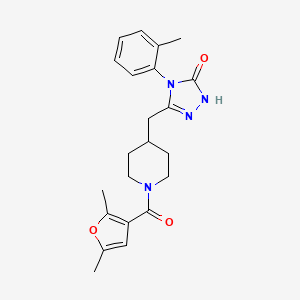

![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2547696.png)